![molecular formula C11H10O4 B1581684 2-(Phenylmethylene)butanedioic acid CAS No. 5653-88-3](/img/structure/B1581684.png)
2-(Phenylmethylene)butanedioic acid
Overview
Description
2-(Phenylmethylene)butanedioic acid, also known as benzylidenesuccinic acid, is an organic compound. It has a CAS Number of 5653-88-3 and a molecular weight of 206.2 . The IUPAC name for this compound is (2Z)-2-benzylidenebutanedioic acid .
Molecular Structure Analysis
The molecular formula of 2-(Phenylmethylene)butanedioic acid is C11H10O4 . The InChI code for this compound is 1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- .Physical And Chemical Properties Analysis
2-(Phenylmethylene)butanedioic acid is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
- 2-Benzylidenesuccinic acid serves as a precursor in organic synthesis. It is utilized in the preparation of lignans, which are natural compounds found in plants. Lignans exhibit diverse biological activities and have potential applications in medicine and agriculture .
- Researchers explore the bioactivity of 2-benzylidenesuccinic acid and its derivatives. These investigations focus on understanding their interactions with biological targets, such as enzymes or receptors. The compound’s structure may contribute to novel drug design or serve as a scaffold for developing therapeutic agents .
Organic Synthesis and Lignan Derivatives
Pharmaceutical Research
Safety and Hazards
Mechanism of Action
Target of Action
It has been suggested that the compound may have hypoglycemic activity , indicating potential targets within glucose regulation pathways.
Mode of Action
Its potential hypoglycemic activity suggests that it may interact with targets involved in glucose metabolism
Biochemical Pathways
Given its potential hypoglycemic activity, it may influence pathways related to glucose metabolism . More research is needed to identify the specific pathways and their downstream effects.
Pharmacokinetics
Its chemical properties such as melting point, boiling point, and density have been reported These properties can influence its bioavailability and pharmacokinetics
Result of Action
Its potential hypoglycemic activity suggests it may have effects on glucose levels within cells
properties
IUPAC Name |
2-benzylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILORDWJFEQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963573 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, (phenylmethylene)- | |
CAS RN |
46427-07-0 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?
A: Asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.
Q2: What structural modifications of 2-benzylidenesuccinic acid have been explored for potential insulinotropic activity?
A: Researchers investigated the synthesis and insulinotropic activity of various 2-benzylidenesuccinic acid derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.
Q3: What analytical techniques were used to confirm the structure of synthesized 2-benzylidenesuccinic acid derivatives?
A: The synthesized 2-benzylidenesuccinic acid derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.
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